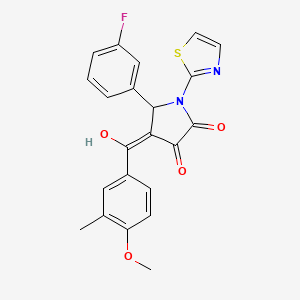![molecular formula C18H13NO3 B5379368 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol (BVQ) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BVQ is a quinoline derivative that contains a benzodioxole moiety and a vinyl group. This compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied. In We will also list potential future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol can induce apoptosis in cancer cells and inhibit the growth of various bacterial and viral strains. In vivo studies have shown that 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol. One area of interest is the development of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another area of interest is the evaluation of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol and its potential side effects.
Méthodes De Synthèse
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol can be synthesized through various methods, including the Pd-catalyzed coupling reaction of 2-iodo-4-quinolinol with 2-bromo-1,3-benzodioxole, and the Suzuki-Miyaura coupling reaction of 2-bromo-4-quinolinol with 2-borono-1,3-benzodioxole. These methods have been optimized to produce 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol in high yields and purity.
Applications De Recherche Scientifique
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been evaluated for its anticancer, antimicrobial, and antiviral activities. In materials science, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been used as a reagent for the determination of various analytes.
Propriétés
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-16-10-13(19-15-4-2-1-3-14(15)16)7-5-12-6-8-17-18(9-12)22-11-21-17/h1-10H,11H2,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICVHBAOKGNLCR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-propylthiophene-3-carboxamide](/img/structure/B5379292.png)
![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)
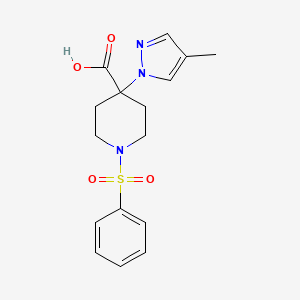
![1-{3-[2-(3,5-dimethyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B5379323.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)
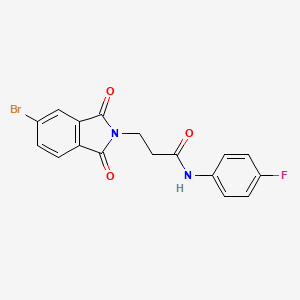
![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)
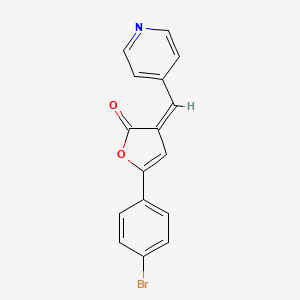
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)
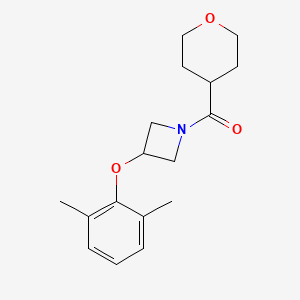
![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
